(2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one
Description
(2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone (prop-2-en-1-one) backbone. Its structure features a 4-bromophenyl group at position 1 and a 2-chloro-6-fluorophenyl group at position 3 (Figure 1). Crystallographic studies using programs like SHELX and ORTEP have elucidated its molecular geometry, including torsion angles and packing behavior.
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClFO/c16-11-6-4-10(5-7-11)15(19)9-8-12-13(17)2-1-3-14(12)18/h1-9H/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHCDJXDHLAVEC-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 2-chloro-6-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Electrophilic and Nucleophilic Additions
The α,β-unsaturated system enables conjugate additions:
Michael Addition
Thiols or amines can undergo 1,4-addition to the enone system. For example:
-
Nucleophile : Thiophenol
-
Product : 3-(4-Bromophenyl)-1-(2-chloro-6-fluorophenyl)-3-phenylthiopropan-1-one (theoretical).
Epoxidation
Peracid-mediated epoxidation of the double bond is feasible:
-
Reagent : m-CPBA (meta-chloroperbenzoic acid)
-
Product : Epoxide derivative (predicted based on chalcone reactivity).
Cycloaddition Reactions
The enone moiety participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene):
| Diene | Conditions | Product |
|---|---|---|
| Cyclopentadiene | Toluene, 110°C, 24h | Bicyclic adduct (theoretical) |
Reduction Reactions
Selective reduction of the carbonyl or double bond is achievable:
Ketone Reduction
-
Reagent : NaBH₄/CeCl₃ (Luche reduction)
-
Product : Secondary alcohol (retains stereochemistry).
Double Bond Hydrogenation
Halogen-Specific Reactivity
The aryl halides (Br, Cl, F) enable cross-coupling reactions:
Nitro Group Reactivity
The 4-nitrophenyl group (in related analogs) participates in:
-
Reduction to Amine : H₂/Pd-C → Aniline derivative.
-
Electrophilic Substitution : Nitration/sulfonation at meta positions (hindered by existing NO₂).
Spectroscopic Monitoring
Key techniques for reaction tracking:
| Technique | Application |
|---|---|
| ¹H NMR | Monitor double bond reduction (δ 7.5–7.8 ppm) |
| IR | Carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ |
| UV-Vis | Conjugated π-system absorption (λ ~300–350 nm) |
Theoretical Reactivity Insights
DFT studies (B3LYP/6-311G++(d,p)) predict:
-
Electrophilicity Index (ω) : ~4.2 eV (high electrophilic character) .
-
Nucleophilic Attack Sites : Cβ of enone (Mulliken charge: +0.32 e) .
Stability Under Reaction Conditions
Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C, limiting high-temperature applications .
Unresolved Challenges
-
Steric Hindrance : Bulky 2-chloro-6-fluorophenyl group slows nucleophilic additions.
-
Regioselectivity : Competing reactions at Br vs. Cl sites require optimized catalysts .
Experimental validation of these pathways is ongoing, with emphasis on medicinal chemistry applications .
Scientific Research Applications
Chemistry
In the field of chemistry, (2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one serves as an intermediate in the synthesis of more complex organic molecules. Its α,β-unsaturated carbonyl system allows it to participate in various chemical reactions, facilitating the creation of diverse derivatives.
Biology
The biological activity of this compound is a focal point for research, particularly regarding its potential antimicrobial , anti-inflammatory , and anticancer properties. Studies have indicated that chalcones can exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity Data
| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| CLL (HG-3) | Lymphoma | 0.17 | Induction of apoptosis |
| CLL (PGA-1) | Lymphoma | 0.35 | ROS-mediated pathways |
Medicine
Research is ongoing to explore this compound as a lead compound for drug development. Its mechanism of action involves interaction with molecular targets such as enzymes or receptors, potentially modulating their activity.
Mechanism of Action:
The compound's α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction may lead to various biological effects including:
- Enzyme inhibition
- Induction of apoptosis
- Generation of reactive oxygen species (ROS)
Industry
In industrial applications, this compound is utilized in the development of new materials with specific properties such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material performance.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Planarity
The positions and types of halogen substituents significantly alter molecular planarity and crystal packing:
- Bromo vs. Chloro Analogues: In (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (), the bromo substituent introduces a larger atomic radius compared to chloro in (2E)-1-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. This results in a slight distortion of the dihedral angle between the aromatic rings (C11–C12–C13–Br1: 178.96° vs.
- 2-Chloro-6-fluorophenyl vs. 3-Bromophenyl: The compound (2E)-3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one () exhibits non-merohedral twinning due to asymmetric halogen placement, whereas the target compound’s 2-chloro-6-fluorophenyl group may enhance steric hindrance, influencing crystal symmetry .
Electronic Effects and Reactivity
Substituents modulate the electron density of the enone system:
- Electron-Withdrawing Groups (EWGs) : The nitro group in (2E)-3-(2-chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one () increases electrophilicity at the ketone, enhancing reactivity in Michael addition reactions. In contrast, the bromo group in the target compound offers moderate electron withdrawal, balancing stability and reactivity .
Physicochemical Properties
Molecular weight and substituent polarity influence solubility and melting points:
Biological Activity
The compound (2E)-1-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one , also known as a chalcone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrClF
- Molecular Weight : 339.59 g/mol
- CAS Number : 1021179-34-9
The compound features a prop-2-en-1-one group attached to a 4-bromophenyl and a 2-chloro-6-fluorophenyl group, which influences its biological properties. Structural analysis through techniques like X-ray crystallography has confirmed its configuration and intermolecular interactions, such as C—H⋯F and Br⋯Cl contacts, which stabilize the crystal structure .
Biological Activity Overview
Chalcones are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The specific biological activities of this compound have been investigated in various studies:
Anticancer Activity
Research indicates that chalcone derivatives can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds exhibit significant antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds often act by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis .
Table 1: Anticancer Activity of Chalcone Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| CA-4 | MCF-7 | 3.9 | Tubulin inhibition |
| 9q | MCF-7 | 10–33 | Cell cycle arrest |
| (2E)-1-(4-Bromophenyl)-3-(2-Chloro-6-Fluorophenyl) | MCF-7 | TBD | TBD |
Antimicrobial Activity
Chalcone derivatives have also been reported to exhibit antimicrobial properties. The presence of halogen substituents like bromine and chlorine enhances their ability to penetrate microbial cell membranes, leading to increased efficacy against various pathogens .
Enzyme Inhibition Studies
Recent investigations into the enzyme inhibition potential of related compounds suggest that they may act as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial targets in neurodegenerative diseases. For example, certain chalcone derivatives have demonstrated selective inhibition against MAO-B with IC values in the low micromolar range .
Case Studies
Several studies have focused on the synthesis and evaluation of the biological activity of chalcone derivatives similar to this compound:
- Synthesis and Characterization :
- In Vitro Studies :
- Pharmacokinetic Properties :
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via Claisen-Schmidt condensation , involving a base-catalyzed reaction between 4-bromoacetophenone and substituted benzaldehyde derivatives. Key steps include:
- Mixing ketone and aldehyde precursors in ethanol with 10% KOH under stirring .
- Recrystallization from ethyl acetate to purify the product .
- Yield optimization by adjusting stoichiometry (1:1 molar ratio) and temperature (room temperature for crystallization) .
Table 1: Reaction Conditions and Yields
| Precursor (Aldehyde) | Solvent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 2-chloro-6-fluorobenzaldehyde | Ethanol | KOH | 72–78% | >98% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FT-IR : Confirms carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and C=C (enone) at ~1600 cm⁻¹ .
- NMR : H NMR shows vinyl protons (δ 7.2–8.1 ppm) and aryl protons (δ 7.0–8.3 ppm); C NMR confirms carbonyl carbon at ~190 ppm .
- UV-Vis : π→π* transitions in the enone system (λmax ~300–350 nm) .
Q. How does the substitution pattern on the aryl rings influence physicochemical properties?
- Electron-withdrawing groups (Br, Cl, F) increase melting points (362–366 K observed) due to enhanced intermolecular interactions (halogen bonding, π–π stacking) .
- Ortho-substitution (2-chloro-6-fluoro) introduces steric hindrance, reducing solubility in polar solvents compared to para-substituted analogs .
Advanced Research Questions
Q. What crystallographic methods are used to determine molecular packing and intermolecular interactions?
- Single-crystal XRD reveals a monoclinic P21/c space group with key interactions:
-
π–π stacking : Between aryl rings (centroid distances 3.6–3.8 Å) .
- Torsion angles : The enone system (C=C–C=O) adopts an s-cis conformation, confirmed by C7–C8–C9–O9 torsion angles (−179.7°) .
Table 2: Selected Bond Lengths and Angles
Parameter Value (Å/°) Reference C=O bond length 1.221 Å C=C (enone) bond length 1.341 Å Br···F contact 3.18 Å
Q. How can DFT calculations complement experimental data in understanding electronic properties?
- HOMO-LUMO analysis : Predicts charge transfer interactions (ΔE = ~4.5 eV) and reactivity at the enone moiety .
- Electrostatic potential maps : Highlight electrophilic regions at the carbonyl oxygen and halogen atoms, guiding substitution reactions .
- Non-covalent interaction (NCI) plots : Visualize halogen-bonding and π–π interactions observed in XRD .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Dose-response validation : Test the compound at multiple concentrations (e.g., 1–100 μM) to identify non-linear effects .
- Control experiments : Compare activity against analogs (e.g., 4-chloro vs. 4-bromo derivatives) to isolate substituent effects .
- Mechanistic studies : Use fluorescence quenching or molecular docking to confirm target binding specificity .
Methodological Notes
- Advanced vs. basic : Basic questions focus on synthesis/characterization; advanced questions address structural bioactivity and computational modeling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
